molecular formula C12H11F2N3O B6131586 N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B6131586
Poids moléculaire: 251.23 g/mol
Clé InChI: BQRIOBQPJRXCAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as DFP-10825, is a small molecule drug that has been developed for its potential use in the treatment of cancer. It belongs to the class of pyrazole-based compounds and has shown promising results in preclinical studies.

Mécanisme D'action

DFP-10825 acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and proliferation. By blocking this pathway, DFP-10825 can induce cell death in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DFP-10825 has also been shown to have anti-inflammatory and neuroprotective effects. It has been reported to reduce the production of pro-inflammatory cytokines and protect neurons against oxidative stress-induced damage.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for use in lab experiments. It has a relatively simple chemical structure, making it easy to synthesize and purify. It has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, like any experimental drug, DFP-10825 also has some limitations. Its mechanism of action is not fully understood, and its safety and efficacy in humans have not yet been established.

Orientations Futures

There are several potential future directions for research on DFP-10825. One area of interest is the development of combination therapies that include DFP-10825 and other drugs that target different pathways involved in cancer growth and proliferation. Another potential direction is the investigation of DFP-10825's effects on other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential side effects in humans.

Méthodes De Synthèse

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-chlorobenzoyl chloride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells and induce cell death by targeting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.

Propriétés

IUPAC Name

N-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-2-17-11(5-6-15-17)12(18)16-10-4-3-8(13)7-9(10)14/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIOBQPJRXCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.